molecular formula C20H26N2 B180435 (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine CAS No. 143443-23-6

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine

Cat. No. B180435
M. Wt: 294.4 g/mol
InChI Key: SJBYIGXWWGSEES-WOJBJXKFSA-N
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Description

“(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2R” designation indicates the configuration of the chiral centers in the molecule. This compound has a cyclohexane ring, which is a six-membered ring structure, with two benzyl groups and two amine groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, two benzyl groups, and two amine groups. The stereochemistry at the 1 and 2 positions of the cyclohexane ring would be determined by the “1R,2R” designation .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amine groups, which are nucleophilic and can react with electrophiles. The benzyl groups could also participate in reactions, particularly if a catalyst is used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

  • Formation of Chiral Cadmium(II) Complexes : This compound and its derivatives can form chiral cadmium(II) complexes, which display luminescent properties. These complexes may have potential applications as optical materials due to their luminescent nature and powder second-harmonic generation (SHG) efficiency (Cheng et al., 2013).

  • Use as Ligands for Metal Complexes : Derivatives of this compound have been used to synthesize new chiral N4 Schiff bases, which are employed as ligands in metal complexes. These complexes are potential precursors for homogeneous asymmetric catalysis of various reactions (Karamé et al., 2003).

  • Catalysis of Michael Additions : Nickel(II) complexes containing this diamine have been shown to catalyze Michael additions with high enantioselectivity. The ligands in these complexes play distinct roles in stereoinduction and substrate enolization (Evans et al., 2007).

  • Synthesis of Asymmetric Ligands and Organocatalysts : N,N′-dialkylated derivatives of this diamine have been synthesized and applied as asymmetric ligands and organocatalysts. They are useful for the synthesis of alcohols, and in Meerwein–Ponndorf–Verley reductions and Henry reactions (Tsygankov et al., 2016).

  • Formation of Higher Order Tubular Constructs : The compound, when used as an anchor for N-protected tripeptides, can lead to the self-assembly of bis-tripeptides into highly H-bonded helical open-ended tubular superstructures (Hanessian et al., 2008).

  • Catalysis in Asymmetric Aldol Reactions : A derivative of this diamine has been effectively used as a catalyst in asymmetric aldol reactions, resulting in products with high enantioselectivity and yield. This demonstrates its potential in stereoselective organic synthesis (Xu et al., 2013).

Safety And Hazards

As with any chemical compound, handling “(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a catalyst or in the synthesis of other compounds .

properties

IUPAC Name

(1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYIGXWWGSEES-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine

CAS RN

143443-23-6
Record name (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Poorjahanshah - 2016 - University of California, Davis
Number of citations: 0
S Ahmed - 2020
Number of citations: 0

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